
FM-381 solubility and preparation for
experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FM-381

Cat. No.: B15610211 Get Quote

Application Notes and Protocols for FM-381
For Researchers, Scientists, and Drug Development Professionals

Introduction
FM-381 is a highly potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3).

[1][2] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to

its inhibition.[3] This specificity provides a significant advantage for studying the precise roles of

JAK3 in cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in

immunology, inflammation, and oncology. These application notes provide detailed information

on the solubility of FM-381, its preparation for experimental use, and established protocols for

both in vitro and in vivo studies.

Physicochemical and Solubility Data
FM-381 is a crystalline solid, typically appearing as a white to beige powder.[4][5] Its molecular

formula is C₂₄H₂₄N₆O₂ and it has a molecular weight of 428.5 g/mol .[6]

Table 1: Solubility of FM-381
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Solvent Solubility Notes Source

DMSO 1 mg/mL - [6]

DMSO 2 mg/mL
May require warming

to fully dissolve.
[4][5]

DMSO 20 mg/mL (46.67 mM)

Use fresh, moisture-

free DMSO for best

results.

[1]

Preparation of FM-381 for Experiments
In Vitro Stock Solution Preparation
For most in vitro applications, FM-381 is dissolved in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

Weighing: Accurately weigh out the desired amount of FM-381 powder. For example, to

prepare 1 mL of a 10 mM stock solution, weigh 4.285 mg of FM-381.

Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the FM-381
powder.

Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If

necessary, warm the solution slightly to aid dissolution.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.

[1]

In Vivo Formulation Preparation
Two different formulations are provided for in vivo administration. The choice of vehicle may

depend on the specific experimental design and animal model.

Protocol 1: Formulation in a Vehicle Containing PEG300 and Tween80
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This formulation is suitable for creating a working solution for administration.

Initial Dissolution: Prepare a concentrated stock solution of FM-381 in fresh DMSO (e.g., 20

mg/mL).[1]

Vehicle Preparation (for a 1 mL working solution):

To 400 µL of PEG300, add 50 µL of the 20 mg/mL FM-381 stock solution in DMSO. Mix

thoroughly until the solution is clear.

Add 50 µL of Tween80 to the mixture and mix again until clear.

Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.

Administration: The mixed solution should be used immediately for optimal results.[1]

Protocol 2: Formulation in Corn Oil

This provides a simpler alternative for administration.

Initial Dissolution: Prepare a 1 mg/mL stock solution of FM-381 in DMSO.

Final Formulation (for a 1 mL working solution):

Add 50 µL of the 1 mg/mL FM-381 stock solution to 950 µL of corn oil.

Mix thoroughly until evenly suspended.

Administration: This mixed solution should also be used immediately.[1]

Experimental Protocols
In Vitro Inhibition of IL-2-Stimulated STAT5
Phosphorylation in Human CD4+ T Cells
This protocol details a cellular assay to measure the inhibitory effect of FM-381 on JAK3

signaling.

Materials:
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Human CD4+ T cells

FM-381

DMSO (vehicle control)

Recombinant human IL-2

Cell lysis buffer

Reagents and equipment for SDS-PAGE and Western blotting

Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5

Procedure:

Cell Preparation: Purify human CD4+ T cells from peripheral blood mononuclear cells

(PBMCs).

Compound Treatment: Incubate equal numbers of CD4+ T cells with varying concentrations

of FM-381 (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control for 1 hour.[1]

Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 for 30 minutes to

induce JAK3-dependent STAT5 phosphorylation.

Cell Lysis: Lyse the cells using an appropriate lysis buffer.

Protein Analysis:

Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies specific for p-STAT5 and total STAT5.

Use an appropriate secondary antibody and visualize the protein bands using an infrared

imaging system or other suitable detection method.

Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. The ratio of p-

STAT5 to total STAT5 will indicate the level of inhibition by FM-381.
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In Vivo Administration and Efficacy Studies
The following is a general guideline for in vivo studies. The optimal dose and administration

route for FM-381 may vary depending on the animal model and the specific disease being

studied. A pilot dose-response study is highly recommended.

General Protocol:

Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a model

of autoimmune disease or T-cell malignancy).

Dosing Formulation: Prepare the FM-381 formulation for in vivo administration as described

in section 3.2.

Administration:

Route: Oral gavage (p.o.) is a common route for similar small molecule inhibitors.[6]

Intravenous (i.v.) administration can also be considered.

Dosage: Based on studies with related JAK3 inhibitors, a starting dose in the range of 10

mg/kg could be considered for initial efficacy studies in mouse models of inflammation.[2]

For T-cell malignancy models, higher doses (e.g., up to 200 mg/kg) have been used with

other JAK3 inhibitors.[6] It is crucial to perform a dose-ranging study to determine the

optimal therapeutic dose with minimal toxicity.

Monitoring: Monitor the animals for therapeutic response and any signs of toxicity. The

specific parameters to be monitored will depend on the disease model.

Pharmacokinetic and Pharmacodynamic Analysis: Collect blood and tissue samples at

various time points to analyze the pharmacokinetic profile of FM-381 and to assess its effect

on downstream signaling pathways (e.g., p-STAT5 levels in target tissues).

Visualizations
Signaling Pathway of FM-381 Action
The diagram below illustrates the canonical JAK3/STAT5 signaling pathway and the inhibitory

action of FM-381.
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Caption: FM-381 inhibits JAK3, blocking STAT5 phosphorylation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15610211?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for In Vitro Screening
This diagram outlines a typical workflow for screening the efficacy of a kinase inhibitor like FM-
381 in vitro.
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Caption: Workflow for in vitro evaluation of FM-381.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15610211?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship for In Vivo Studies
The following diagram illustrates the logical progression of an in vivo study investigating FM-
381.

Select Animal Model

Dose-Response Pilot Study

Prepare FM-381
In Vivo Formulation

Conduct Efficacy Study

Pharmacokinetic/
Pharmacodynamic Analysis

Assess Toxicity

Evaluate Therapeutic
Efficacy and Safety

Click to download full resolution via product page

Caption: Logical flow for in vivo studies of FM-381.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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